molecular formula C9H9ClF3N3O B14356853 N'-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea CAS No. 93194-53-7

N'-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea

Cat. No.: B14356853
CAS No.: 93194-53-7
M. Wt: 267.63 g/mol
InChI Key: JGPIAXXKQNXEBM-UHFFFAOYSA-N
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Description

N’-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea is a chemical compound known for its unique structure and properties It contains a pyridine ring substituted with a chloro and trifluoromethyl group, and a dimethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with N,N-dimethylurea under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of N’-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N’-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions include substituted pyridines, amines, and coupled products with various functional groups.

Scientific Research Applications

N’-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea is unique due to its specific substitution pattern on the pyridine ring and the presence of the dimethylurea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

93194-53-7

Molecular Formula

C9H9ClF3N3O

Molecular Weight

267.63 g/mol

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,1-dimethylurea

InChI

InChI=1S/C9H9ClF3N3O/c1-16(2)8(17)15-7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,1-2H3,(H,14,15,17)

InChI Key

JGPIAXXKQNXEBM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=C(C=C(C=N1)C(F)(F)F)Cl

Origin of Product

United States

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